molecular formula C15H13ClF3NO2 B2439438 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 757192-82-8

2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one

Cat. No.: B2439438
CAS No.: 757192-82-8
M. Wt: 331.72
InChI Key: UQVBEDXCYXVVIU-UHFFFAOYSA-N
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Description

2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one is a useful research compound. Its molecular formula is C15H13ClF3NO2 and its molecular weight is 331.72. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2/c1-9-7-13(14(21)8-16)10(2)20(9)11-3-5-12(6-4-11)22-15(17,18)19/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBEDXCYXVVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound this compound has been found to have high oral bioavailability. It is also long-acting, with effects lasting up to 18 hours after a single dose. These properties contribute to its high bioavailability and potential for therapeutic use.

Biological Activity

The compound 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one (CAS: 314245-30-2) is a pyrrole derivative notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antiparasitic Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antiparasitic activity. For instance, compounds structurally similar to This compound have shown efficacy against various Leishmania species, which are responsible for leishmaniasis. The presence of halogenated groups has been associated with enhanced biological activity due to increased lipophilicity and improved interaction with biological membranes .

Anticancer Properties

Pyrrole derivatives are also being investigated for their anticancer potential. The compound has been noted for its ability to inhibit specific cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. For example, related compounds have demonstrated significant cytotoxicity against breast cancer cells, suggesting that the trifluoromethoxy group may enhance this effect by modulating signaling pathways involved in cell proliferation .

The biological activity of This compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of parasites and cancer cells.
  • Modulation of Signaling Pathways : The presence of trifluoromethoxy groups can influence signaling pathways related to apoptosis and cell survival.

Study 1: Antiparasitic Efficacy

A study published in 2023 explored the efficacy of pyrrole-based compounds against Leishmania species. The results indicated that compounds with structural similarities to This compound exhibited micromolar activity against Leishmania infantum, with an observed pEC50pEC_{50} value indicating potent antiparasitic effects .

Compound IDpEC50Selectivity Index
3a5.416
3s5.36
TargetL. infantum-

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The study reported that the compound induced apoptosis in breast cancer cells at concentrations as low as 10 µM, suggesting significant therapeutic potential .

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)15Cell cycle arrest

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